molecular formula C11H14N2O2 B6898987 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxamide

2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxamide

Cat. No.: B6898987
M. Wt: 206.24 g/mol
InChI Key: HMSIWNWZLLADLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a cyclopropyl group and a methylated oxazole ring. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the oxazole ring. One common synthetic route includes the cyclization of amino acids or their derivatives under acidic conditions. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity. Safety measures and environmental considerations are also critical in the industrial production of such chemicals.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted oxazoles or cyclopropane derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, it can be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound has potential therapeutic applications, including antibacterial and antifungal properties. It may also be explored for its use in drug development.

Industry: In the chemical industry, it can be used as a building block for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid: This compound is structurally similar but differs in the position of the carboxamide group.

  • 2-Cyclopropyl-5-methyl-1,2-oxazol-4-yl)methanol: Another oxazole derivative with a hydroxyl group instead of the carboxamide group.

Uniqueness: 2-Cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other oxazole derivatives.

Properties

IUPAC Name

2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-6-10(5-12-15-6)13-11(14)9-4-8(9)7-2-3-7/h5,7-9H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSIWNWZLLADLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)NC(=O)C2CC2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.